2-(2-chloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(2-chloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted aniline group, a methylsulfonyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the introduction of the chloro, methylsulfonyl, and nitrophenyl groups. Common synthetic routes may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Introduction of the chloro group to the aniline ring.
Acylation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods often include:
Batch or continuous flow reactors: To control reaction conditions such as temperature, pressure, and concentration.
Purification techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction of nitro group: Formation of an amine derivative.
Substitution of chloro group: Formation of various substituted derivatives.
Scientific Research Applications
2-(2-chloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide may have applications in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroanilino)-N-(3-nitrophenyl)acetamide: Lacks the methylsulfonyl group.
2-(2-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide: Lacks the chloro group.
2-(2-chloro-N-methylsulfonylanilino)-N-phenylacetamide: Lacks the nitro group.
Uniqueness
2-(2-chloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c1-25(23,24)18(14-8-3-2-7-13(14)16)10-15(20)17-11-5-4-6-12(9-11)19(21)22/h2-9H,10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNQDAJMBFITQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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